molecular formula C13H9BrN2 B1266510 2-(2-Bromophenyl)-1H-benzimidazole CAS No. 13275-42-8

2-(2-Bromophenyl)-1H-benzimidazole

Cat. No.: B1266510
CAS No.: 13275-42-8
M. Wt: 273.13 g/mol
InChI Key: KOXRUUGKLDCECO-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is in turn attached to the benzimidazole core. Benzimidazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2-bromobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote the formation of the benzimidazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, higher temperatures, and more efficient catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1H-benzimidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzimidazoles depending on the nucleophile used.

    Oxidation Reactions: The major product is the N-oxide derivative of the benzimidazole.

    Reduction Reactions: The primary product is the corresponding amine.

Scientific Research Applications

2-(2-Bromophenyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1H-benzimidazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(2-Bromophenyl)-1H-benzimidazole can be compared with other similar compounds such as:

    2-Phenyl-1H-benzimidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-(2-Chlorophenyl)-1H-benzimidazole: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    2-(2-Fluorophenyl)-1H-benzimidazole:

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-bromophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXRUUGKLDCECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157748
Record name 1H-Benzimidazole, 2-(2-bromophenyl)-
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Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13275-42-8
Record name 2-(2-Bromophenyl)-1H-benzimidazole
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Record name 1H-Benzimidazole, 2-(2-bromophenyl)-
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Record name 1H-Benzimidazole, 2-(2-bromophenyl)-
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Record name 2-(2-Bromophenyl)-1H-benzimidazole
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Synthesis routes and methods

Procedure details

To a flask were added 80 g methanesulfonic acid and 8 g phosphorus pentoxide and the mixture was heated to 60 C under nitrogen until the solids had completely dissolved. To this solution was added 2.7 g 1,2-phenylene diamine and 5.0 g 2-bromobenzoic acid and the mixture was heated to 100 C for 30 minutes. The mixture was poured onto 300 ml ice water and basified with the addition of small portions of sodium carbonate. Following filtration of the solid and washing with water, the crude product was dissolved in 85 ml hot ethanol, filtered and 9 ml of water was added. After cooling to 5 C, the product was filtered and washed with 50% ethanol and dried, giving 3.85 g off-white solid.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2-(2-Bromophenyl)-1H-benzo[d]imidazole in recent research?

A: 2-(2-Bromophenyl)-1H-benzo[d]imidazole has emerged as a valuable building block in organic synthesis and a potent corrosion inhibitor. Researchers utilize it in synthesizing complex heterocyclic compounds, particularly benzo[4,5]imidazo[1,2-a]naphthyridines and benzo[4,5]imidazo[2,1-a]isoquinolines [, ]. These compounds hold promise for various applications, including pharmaceuticals and materials science. Furthermore, studies have demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments []. This application is particularly relevant in industries dealing with acidic conditions, such as oil well acidizing.

Q2: Can you describe the synthesis of benzo[4,5]imidazo[1,2-a]naphthyridines and benzo[4,5]imidazo[2,1-a]isoquinolines using 2-(2-Bromophenyl)-1H-benzo[d]imidazole?

A: These fused pentacyclic heterocycles are synthesized via a one-pot domino reaction employing 2-(2-Bromophenyl)-1H-benzo[d]imidazole and cyclic 1,3-dicarbonyl compounds. This reaction is effectively catalyzed by copper catalysts, such as CuI, often in the presence of ligands like L-Proline []. The reaction proceeds through a sequence involving α-arylation of the carbonyl, followed by intramolecular nucleophilic addition and dehydration to afford the final products.

Q3: How effective is 2-(2-Bromophenyl)-1H-benzo[d]imidazole as a corrosion inhibitor, and what insights have surface analysis techniques provided?

A: Experimental investigations, including electrochemical measurements and weight loss tests, have confirmed the corrosion inhibition properties of 2-(2-Bromophenyl)-1H-benzo[d]imidazole on mild steel in acidic solutions []. Surface analysis techniques such as ATR-FTIR, contact angle measurements, SEM, and XPS have provided evidence of the compound's adsorption onto the mild steel surface. This adsorption forms a protective layer that mitigates the corrosive attack by the acidic environment.

Q4: Have computational chemistry methods been employed to understand the interactions of 2-(2-Bromophenyl)-1H-benzo[d]imidazole with metal surfaces?

A: Yes, computational simulations have been employed to complement experimental findings and gain a deeper understanding of the interactions between 2-(2-Bromophenyl)-1H-benzo[d]imidazole and metal surfaces []. These simulations provide insights into the adsorption mechanism, molecular orientation at the interface, and the strength of the inhibitor-metal bond, ultimately aiding in the design of more effective corrosion inhibitors.

Q5: Has the structure-activity relationship (SAR) of 2-(2-Bromophenyl)-1H-benzo[d]imidazole and its derivatives been investigated?

A: While detailed SAR studies are not extensively outlined in the provided literature, one study compared the corrosion inhibition efficiency of 2-(2-Bromophenyl)-1H-benzo[d]imidazole with its N-methylated derivative, 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole []. The results indicated that the N-methylated derivative exhibited superior corrosion inhibition, suggesting that modifications to the benzimidazole ring can significantly influence its activity.

Q6: What are the potential future directions for research on 2-(2-Bromophenyl)-1H-benzo[d]imidazole?

A6: Future research avenues could involve:

  • Exploring its potential in other applications, such as catalysis, based on the reported catalytic activity of related copper-catalyzed reactions [].

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